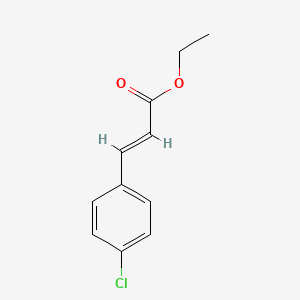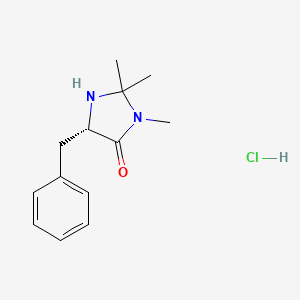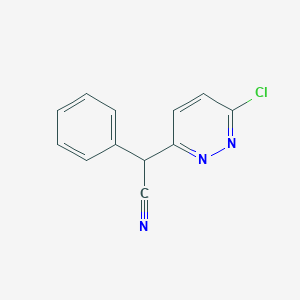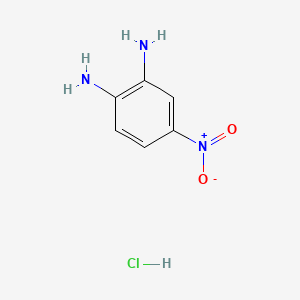
5-Aminopirimidin-2-carboxilato de metilo
Descripción general
Descripción
Methyl 5-aminopyrimidine-2-carboxylate: is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. It is a solid substance commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 5-aminopyrimidine-2-carboxylate typically begins with pyrimidine derivatives.
Reaction Conditions:
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches using controlled reaction conditions to ensure consistency and purity.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and by-products.
Types of Reactions:
Oxidation: Methyl 5-aminopyrimidine-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-aminopyrimidine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound is utilized in biological studies to investigate the role of pyrimidine derivatives in cellular processes. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents. Industry: The compound is employed in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Aminopyrimidines are a class of compounds that have been studied for their potential biological activities. They are known to interact with various biological targets, depending on their specific structures and substituents . .
Mode of Action
The mode of action of aminopyrimidines can vary widely, depending on their specific structures and the biological targets they interact with . Without specific information on “Methyl 5-aminopyrimidine-2-carboxylate”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Aminopyrimidines can potentially affect various biochemical pathways, depending on their specific structures and biological targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Without specific information, it’s difficult to provide details on the pharmacokinetics of "Methyl 5-aminopyrimidine-2-carboxylate" .
Comparación Con Compuestos Similares
Methyl 2-aminopyrimidine-5-carboxylate: A structural isomer with the amino group at a different position on the pyrimidine ring.
Methyl 5-aminopyridine-3-carboxylate: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: Methyl 5-aminopyrimidine-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.
This comprehensive overview provides a detailed understanding of Methyl 5-aminopyrimidine-2-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 5-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBCNDGMLXGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442978 | |
| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73418-88-9 | |
| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 5-aminopyrimidine-2-carboxylate of interest in the context of AzoC enzyme research?
A1: Methyl 5-aminopyrimidine-2-carboxylate is a substrate of the AzoC enzyme, which plays a role in the biosynthesis of azoxy compounds. [] These compounds have potential applications in various industries. Researchers are interested in engineering AzoC variants with improved catalytic efficiency towards different substrates, including Methyl 5-aminopyrimidine-2-carboxylate, to expand the possibilities for azoxy compound biosynthesis. []
Q2: How does the double mutant L101I/Q104R of AzoC compare to the wild-type enzyme in terms of its interaction with Methyl 5-aminopyrimidine-2-carboxylate?
A2: The research demonstrates that the L101I/Q104R AzoC double mutant exhibits enhanced catalytic efficiency towards Methyl 5-aminopyrimidine-2-carboxylate compared to the wild-type enzyme. [] Structural analysis suggests that this improvement may be attributed to a shorter distance between the substrate and the diiron center within the enzyme's active site. [] This closer proximity likely facilitates more efficient N-oxygenation of the substrate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
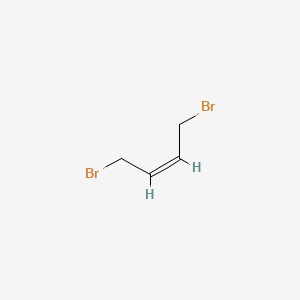
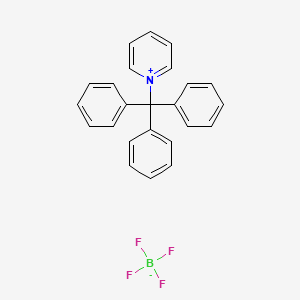
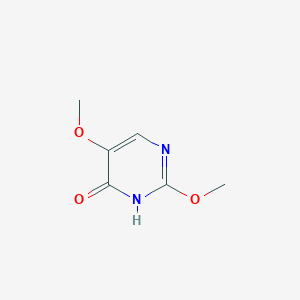
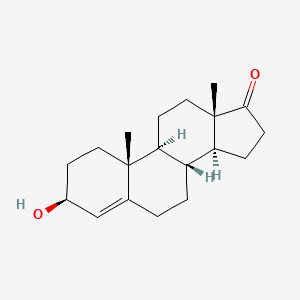
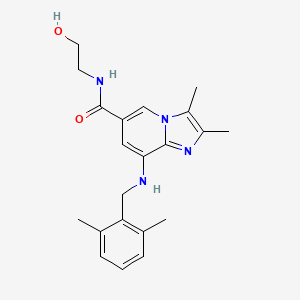
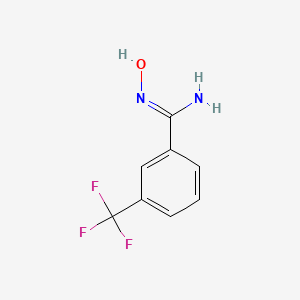

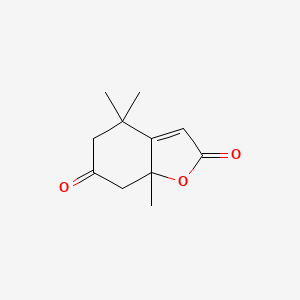
![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/new.no-structure.jpg)
